1,2-Benzenediol, 4-((2R)-2-(methylamino)propyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 4-((2R)-2-(methylamino)propyl)- typically involves several steps, including the formation of the benzene ring, the introduction of hydroxyl groups, and the attachment of the side chain. One common synthetic route involves the following steps:
Formation of the Benzene Ring: The benzene ring can be synthesized through various methods, including the cyclization of linear precursors or the use of aromatic compounds as starting materials.
Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through hydroxylation reactions, such as the oxidation of phenols or the use of hydroxylating agents like hydrogen peroxide.
Attachment of the Side Chain: The side chain can be attached through alkylation reactions, where the benzene ring is reacted with an alkylating agent containing the desired side chain.
Industrial Production Methods
In industrial settings, the production of 1,2-Benzenediol, 4-((2R)-2-(methylamino)propyl)- may involve large-scale chemical processes that optimize yield and purity. These methods often utilize advanced techniques such as catalytic reactions, continuous flow processes, and automated synthesis to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediol, 4-((2R)-2-(methylamino)propyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form reduced derivatives, such as the conversion of quinones back to phenols.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce phenols or other reduced compounds.
Scientific Research Applications
1,2-Benzenediol, 4-((2R)-2-(methylamino)propyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as its role in drug development and its effects on biological pathways.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1,2-Benzenediol, 4-((2R)-2-(methylamino)propyl)- involves its interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application, such as its role in drug development or its effects on cellular processes.
Comparison with Similar Compounds
1,2-Benzenediol, 4-((2R)-2-(methylamino)propyl)- can be compared with other similar compounds, such as:
1,2-Benzenediol: Lacks the methylamino propyl side chain, resulting in different chemical properties and applications.
4-((2R)-2-(methylamino)propyl)-phenol: Similar structure but with different positioning of hydroxyl groups, leading to variations in reactivity and biological activity.
Phenethylamines: A broader class of compounds with varying side chains and functional groups, each with unique properties and applications.
The uniqueness of 1,2-Benzenediol, 4-((2R)-2-(methylamino)propyl)- lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
20521-19-1 | |
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-[(2R)-2-(methylamino)propyl]benzene-1,2-diol |
InChI |
InChI=1S/C10H15NO2/c1-7(11-2)5-8-3-4-9(12)10(13)6-8/h3-4,6-7,11-13H,5H2,1-2H3/t7-/m1/s1 |
InChI Key |
NTCPGTZTPGFNOM-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)O)O)NC |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)NC |
Origin of Product |
United States |
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